molecular formula C9H18N2O2 B1593374 1-Piperazineacetic acid, 4-methyl-, ethyl ester CAS No. 28920-67-4

1-Piperazineacetic acid, 4-methyl-, ethyl ester

Cat. No. B1593374
CAS RN: 28920-67-4
M. Wt: 186.25 g/mol
InChI Key: QETJQVJIERQYIQ-UHFFFAOYSA-N
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Description

“1-Piperazineacetic acid, 4-methyl-, ethyl ester” is a chemical compound with the molecular formula C9H18N2O2. It is also known as “(4-Methyl-piperazin-1-yl)-acetic acid ethyl ester” or "(4-methylpiperazin-1-yl)acetic acid ethyl ester" .


Molecular Structure Analysis

The molecular structure of “1-Piperazineacetic acid, 4-methyl-, ethyl ester” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to an acetic acid ethyl ester group . The molecular weight of this compound is 186.25 g/mol.

Scientific Research Applications

  • Synthesis and Structural Analysis : A study demonstrated the synthesis of piperazine derivatives, including 1,4-Piperazinediacetic acid and 1,4-diethyl ester, and their structural identification through X-ray diffraction analysis. This research contributes to the understanding of the structural aspects of piperazine derivatives (Özbek et al., 2018).

  • Chemical Reactions and Novel Products : Research on the synthesis of chiral piperazineacetic acid esters for presenting an aspartic acid side chain led to an unexpected tricyclic product. This highlights the complex chemical reactions and novel products that can arise from manipulating piperazine compounds (Kogan & Rawson, 1992).

  • Antimicrobial and Glutathione Reductase Inhibition : Piperazine derivatives have been synthesized and characterized, showing antimicrobial activities and inhibition of glutathione reductase enzyme. This suggests potential applications in microbial inhibition and enzymatic studies (Özbek et al., 2018).

  • Metabolic Analysis : A study analyzing the metabolism of a 4-methyl-piperazine derivative in rats using LC-MS/MS revealed the compound's metabolic pathways and potential metabolites. This is crucial for understanding the pharmacokinetics and pharmacodynamics of piperazine-based compounds (Jiang et al., 2007).

  • Synthesis and Biological Activity : The synthesis of various piperazineacetic acid derivatives and their evaluation for biological activities, such as antimicrobial and anti-inflammatory effects, demonstrates the potential therapeutic applications of these compounds (Al-Omar et al., 2010).

  • Novel Schiff Base Synthesis : Research on the synthesis of Schiff bases from piperazineacetic acid-4-methyl-hydrazine and aromatic aldehyde under reflux conditions highlights the potential of piperazine derivatives in creating novel chemical structures (Huilian, 2014).

Safety And Hazards

The safety and hazards associated with “1-Piperazineacetic acid, 4-methyl-, ethyl ester” are not specified in the available resources. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

ethyl 2-(4-methylpiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-3-13-9(12)8-11-6-4-10(2)5-7-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETJQVJIERQYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183119
Record name 1-Piperazineacetic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazineacetic acid, 4-methyl-, ethyl ester

CAS RN

28920-67-4
Record name Ethyl 4-methyl-1-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28920-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazineacetic acid, 4-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028920674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineacetic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-methylpiperazine (1 g, 8.771 mmol, 1.0 eq) in DMF were added K2CO3 (265 m g, 21.927 mmol, 2.5 eq) and ethyl 2-bromoacetate (167 mg, 13.15 mmol, 1.5 eq). The mixture was stirred at RT for 16 h and quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off to afford the product in 76.4% yield. (1.3 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
21.927 mmol
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of bromoethylacetate, 3.3 g (30.0 mmol) in 100 mL of tetrahydrofuran was added 4.14 g (30.0 mmol) of potassium carbonate and 3.3 mL (30.0 mmol) of 4-methylpiperazine. The reaction mixture stirred overnight at rt. and was concentrated to dryness. The residue was partitioned between 20% isopropanol/chloroform and saturated aqueous NaHCO3. The mixture was washed with saturated NaHCO3, washed with brine, dried over Na2SO4, filtered and concentrated to dryness to give 1.23 g (22%) of the desired product as a tan oil. MS (ion spray) 187.1 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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